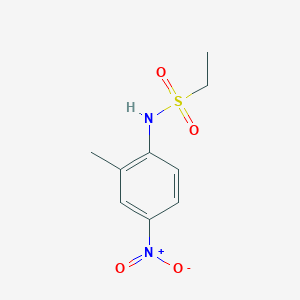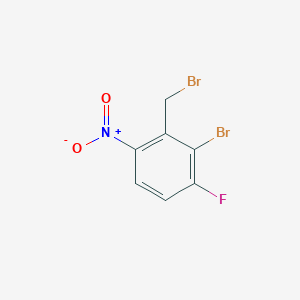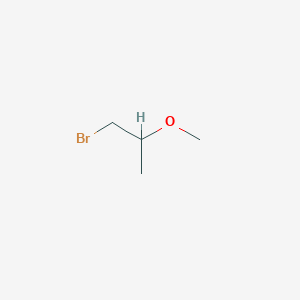![molecular formula C19H18N4O4 B2938592 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 924072-98-0](/img/structure/B2938592.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Piribedil, is an antiparkinsonian agent that acts as a dopamine agonist . It also displays α2-adrenergic antagonist properties . It has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Synthesis Analysis
The synthesis of this compound involves a solution of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, to which anhydrous potassium carbonate and 2-chloropyrimidine are added . The suspension is then heated for 9 hours at boiling point (130°C). After this time, the mixture is cooled and extracted several times with 10% hydrochloric acid .Molecular Structure Analysis
The molecular formula of this compound is C16H18N4O2 . The InChI code is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.34 . It has a melting point of 98°C and a boiling point of 439.76°C (rough estimate) . Its density is 1.1183 (rough estimate) and it has a refractive index of 1.6000 (estimate) . It is a solid and its color is white . It is slightly soluble in chloroform, DMSO, and methanol .Aplicaciones Científicas De Investigación
Neuropharmacology
This compound shows promise in the field of neuropharmacology due to its structural similarity to known dopamine agonists . It could potentially be used to study dopamine-related pathways and disorders, such as Parkinson’s disease and other dopaminergic dysfunctions.
Anticancer Research
The benzodioxol group within the compound’s structure suggests it may have applications in anticancer research. Compounds with similar structures have been evaluated for their selectivity and potency against cancer cells, providing a basis for further investigation into this compound’s potential anticancer properties .
Biochemical Studies
In biochemistry, this compound could be utilized to study enzyme inhibition, particularly in the context of bacterial β-glucuronidases. These enzymes play a role in drug metabolism and can impact drug efficacy and toxicity .
Neuroscience
Given its potential activity on dopamine receptors, this compound may be useful in neuroscience research to explore neurodegenerative diseases and cognitive disorders. It could help in understanding the role of neurotransmitters in memory and attention .
Materials Science
While not directly related to materials science, the compound’s properties, such as solubility and stability, could inform the synthesis of new materials, especially those requiring specific molecular interactions .
Analytical Chemistry
The compound’s unique structure could be of interest in the development of analytical methods, serving as a standard or a reagent in chromatography, spectrometry, or other analytical techniques to detect or quantify similar compounds .
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-11-15-10-16(23(24)25)2-3-17(15)22-7-5-21(6-8-22)12-14-1-4-18-19(9-14)27-13-26-18/h1-4,9-10H,5-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGFSULILRSVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

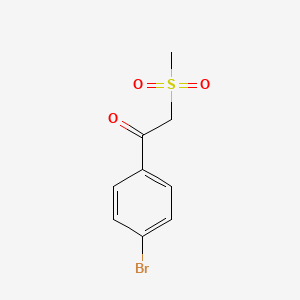
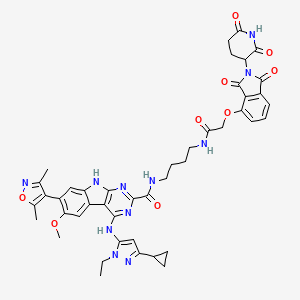
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

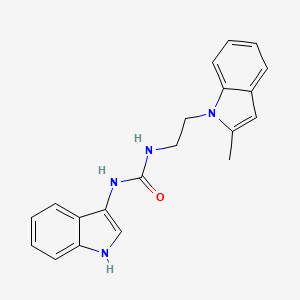
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
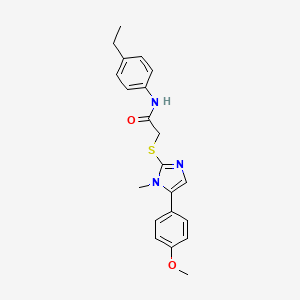

![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
